

# In-Depth Technical Guide: Cyclopropylboronic Acid Pinacol Ester (CAS 126689-01-8)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cyclopropylboronic acid pinacol ester*

Cat. No.: *B144988*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and key applications of **Cyclopropylboronic acid pinacol ester** (CAS 126689-01-8), a versatile reagent in modern organic synthesis with significant relevance to drug discovery.

## Chemical and Physical Properties

**Cyclopropylboronic acid pinacol ester**, also known as 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a colorless to brown liquid. It is a key building block in organic chemistry, particularly valued for the introduction of the cyclopropyl moiety.

Property	Value	Source(s)
CAS Number	126689-01-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>17</sub> BO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	168.04 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Colorless to brown liquid	<a href="#">[3]</a>
Boiling Point	146 °C	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Density	0.922 g/mL at 25 °C	<a href="#">[4]</a> <a href="#">[6]</a>
Refractive Index (n <sub>20/D</sub> )	1.433	<a href="#">[4]</a> <a href="#">[6]</a>
Flash Point	40 °C (104 °F)	<a href="#">[6]</a> <a href="#">[7]</a>
Solubility	Insoluble in water.	<a href="#">[7]</a>
Sensitivity	Moisture sensitive.	<a href="#">[4]</a> <a href="#">[7]</a>

## Safety Data

**Cyclopropylboronic acid pinacol ester** is a flammable liquid and requires careful handling in a laboratory setting. Below is a summary of its key safety information.

Hazard Category	GHS Classification and Statements
Pictograms	GHS02 (Flame)
Signal Word	Warning
Hazard Statements	H226: Flammable liquid and vapor.[8] H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7]
Precautionary Statements	P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[8] P233: Keep container tightly closed.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Storage	Store in a well-ventilated place. Keep cool.[10] Store in a refrigerator under an inert atmosphere.[3][4]

## Applications in Organic Synthesis

**Cyclopropylboronic acid pinacol ester** is a valuable reagent in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions and as a cyclopropylating agent.

## Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.

**Cyclopropylboronic acid pinacol ester** serves as an effective coupling partner for the introduction of a cyclopropyl group onto aromatic and heteroaromatic systems.[11] This

reaction is widely used in the synthesis of complex molecules, including active pharmaceutical ingredients.<sup>[11]</sup>

The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with **Cyclopropylboronic acid pinacol ester**.

- Materials:
  - Aryl halide (1.0 equiv)
  - **Cyclopropylboronic acid pinacol ester** (1.2 - 1.5 equiv)
  - Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, PdCl<sub>2</sub>(dppf)) (0.05 - 0.1 equiv)
  - Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>) (2.0 - 3.0 equiv)
  - Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
  - Water (if using a biphasic system)
- Procedure:
  - To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, **Cyclopropylboronic acid pinacol ester**, palladium catalyst, and base.
  - Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
  - Add the anhydrous solvent (and water, if applicable) via syringe.
  - Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
  - Upon completion, cool the reaction mixture to room temperature.
  - Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl-substituted aromatic compound.

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### Suzuki-Miyaura Coupling Catalytic Cycle

## Synthesis of 5-Lipoxygenase Activating Protein (FLAP) Inhibitors

**Cyclopropylboronic acid pinacol ester** is a crucial intermediate in the synthesis of inhibitors of the 5-lipoxygenase activating protein (FLAP).<sup>[9][12]</sup> FLAP is a key protein in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in diseases such as asthma and allergic rhinitis.<sup>[4][7]</sup> By inhibiting FLAP, the production of leukotrienes can be reduced, offering a therapeutic strategy for these conditions.

The biosynthesis of leukotrienes begins with the release of arachidonic acid from the cell membrane. The enzyme 5-lipoxygenase (5-LOX), with the assistance of FLAP, converts arachidonic acid into leukotriene A<sub>4</sub> (LTA<sub>4</sub>). LTA<sub>4</sub> is then further metabolized to other leukotrienes, such as LTB<sub>4</sub> and the cysteinyl leukotrienes (LTC<sub>4</sub>, LTD<sub>4</sub>, and LTE<sub>4</sub>), which are

potent mediators of inflammation.[6][7][13] FLAP inhibitors block this pathway at an early stage, preventing the formation of all downstream leukotrienes.

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### Leukotriene Biosynthesis Pathway

This reaction is a key step in the synthesis of certain FLAP inhibitors and other biologically active molecules. The following is a general procedure.[8]

- Materials:
  - Thiophenol (1.0 equiv)
  - Cyclopropylboronic acid (1.5 equiv)
  - Copper(II) acetate (Cu(OAc)<sub>2</sub>) (1.0 equiv)
  - Pyridine (2.0 equiv)
  - Molecular sieves (4 Å)
  - Anhydrous solvent (e.g., 1,4-dioxane)

- Procedure:
  - To an oven-dried reaction tube, add the thiophenol, cyclopropylboronic acid, copper(II) acetate, and powdered 4 Å molecular sieves.
  - Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
  - Add the anhydrous solvent and pyridine via syringe.
  - Seal the tube and heat the reaction mixture to 100 °C for the required time (typically 18 hours).
  - After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).
  - Concentrate the filtrate under reduced pressure.
  - Purify the crude product by flash column chromatography on silica gel to yield the corresponding aryl cyclopropyl sulfide.

## Conclusion

**Cyclopropylboronic acid pinacol ester** (CAS 126689-01-8) is a highly valuable and versatile reagent in organic synthesis. Its utility in constructing carbon-carbon bonds via Suzuki-Miyaura coupling and its crucial role in the synthesis of medically relevant compounds, such as FLAP inhibitors, underscore its importance for researchers in both academic and industrial settings. The information provided in this guide offers a solid foundation for its safe handling, understanding its properties, and implementing its use in various synthetic applications.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)